molecular formula C18H35ClN2O6S B601519 7-Epi Lincomycin Hydrochloride Salt CAS No. 26389-84-4

7-Epi Lincomycin Hydrochloride Salt

Katalognummer B601519
CAS-Nummer: 26389-84-4
Molekulargewicht: 443
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Epi Lincomycin Hydrochloride Salt is an epimer of Lincomycin, a 6-amino, 6-deoxy-octopyraninose with strong antibiotic activity . It is less potent bactericidal than its (7R)-epimer .


Molecular Structure Analysis

The molecular formula of 7-Epi Lincomycin Hydrochloride Salt is C18H34N2O6S • HCl . The molecular weight is 406.543646 .


Physical And Chemical Properties Analysis

7-Epi Lincomycin Hydrochloride Salt is a white solid . It has a molecular weight of 442.9983 and a molecular formula of C18H35ClN2O6S .

Wissenschaftliche Forschungsanwendungen

Colorimetric Determination of Lincomycin

  • Summary of Application: A simple, rapid, sensitive, selective, and label-free method is presented for the colorimetric determination of lincomycin . This method uses HAuCl4 and NaOH, and upon the addition of lincomycin, the mixture shows a color change from colorless to blue (or dark blue) .
  • Methods of Application: The limit of colorimetric detection is as low as 1 μM, observed both in Milli-Q water and real samples . The selectivity of lincomycin detection is excellent compared with 9 other common antibiotics .
  • Results or Outcomes: The color changes are quantitatively illustrated by the total Euclidean distances (EDs = [ΔR 2 + ΔG 2 + ΔB 2] 1/2 ). The good linear relationship between the EDs and lincomycin concentration is used for the quantitative assay of lincomycin . The developed method demonstrates great potential for the detection of lincomycin in environmental water and milk .

Stability Studies of Lincomycin Hydrochloride

  • Summary of Application: The purpose of this study was to evaluate the chemical stability of Lincocin® (lincomycin hydrochloride) over a 1-month period in commonly used IV fluids .
  • Methods of Application: The study was conducted at room temperature (25°C) and in various buffer solutions at 80°C . The IV fluids used included glucose 5% solution, glucose 10% solution, sodium lactate (Hartmann’s) solution, and sodium chloride 0.9% solution .
  • Results or Outcomes: Lincomycin hydrochloride was found to maintain its shelf life at 25°C in sodium lactate (Hartmann’s) solution, 0.9% sodium chloride solution, 5% glucose solution, and 10% glucose solution, with less than 5% lincomycin degradation occurring in all intravenous solutions over a 31-day period . Solutions prepared at approximately pH 4 are likely to have optimum stability .

Antibiotic in Animal Feed

  • Summary of Application: Lincomycin is an antibiotic that is widely used in the feed and animal production industry . It is used to prevent animal diseases and to improve growth .
  • Methods of Application: The antibiotic is added to the feed of food animals. The total antibiotic usage in China in 2013 was reported to be approximately 162,000 tons, and this number is further increasing with the development of industry and the increase of the population .
  • Results or Outcomes: Some studies have suggested that a high concentration of lincomycin in animal-derived food can cause health problems . Hence, it is crucial to detect and monitor lincomycin residues in food products as well as in the environment .

Drug Development

  • Summary of Application: Lincomycin is a lincosamide antibiotic first isolated from the soil bacterium Streptomyces lincolnensis . Its clinical use has largely been superseded by its semisynthetic derivative clindamycin due to its higher efficacy and a wider range of susceptible organisms, though lincomycin remains in use .
  • Methods of Application: Lincomycin was approved by the FDA on December 29, 1964 . It is used in the treatment of serious infections caused by susceptible anaerobic bacteria .
  • Results or Outcomes: Lincomycin is effective against gram-positive cocci, gram-positive bacilli, and some gram-negative bacilli . It is not effective against most gram-negative bacilli, mycobacteria, fungi, yeasts, viruses, and protozoa .

Stability Studies of Lincomycin Hydrochloride in Aqueous Solution

  • Summary of Application: This study evaluated the chemical stability of Lincocin® (lincomycin hydrochloride) in commonly used intravenous fluids at room temperature (25°C), at accelerated-degradation temperatures and in selected buffer solutions .
  • Methods of Application: The study was conducted at room temperature (25°C) and in various buffer solutions at 80°C . The intravenous fluids used included sodium lactate (Hartmann’s), 0.9% sodium chloride, 5% glucose, and 10% glucose solutions .
  • Results or Outcomes: Lincomycin hydrochloride was found to maintain its shelf life at 25°C in sodium lactate (Hartmann’s) solution, 0.9% sodium chloride solution, 5% glucose solution, and 10% glucose solution, with less than 5% lincomycin degradation occurring in all intravenous solutions over a 31-day period . Solutions prepared at approximately pH 4 are likely to have optimum stability .

Lincomycin HCl-Loaded Borneol-Based In Situ Gel for Periodontitis Treatment

  • Summary of Application: This study developed lincomycin HCl-loaded in situ gels using a 40% borneol-based matrix and N-methyl pyrrolidone (NMP) as a solvent . The in situ gel has emerged as a versatile drug delivery system, particularly for periodontal pocket applications .
  • Methods of Application: The physicochemical properties and antimicrobial activities of the in situ gels were evaluated . The prepared in situ gels exhibited low viscosity and reduced surface tension, allowing for easy injection and spreadability .
  • Results or Outcomes: The lincomycin HCl-loaded borneol-based in situ gels demonstrated sustained drug release above the minimum inhibitory concentration (MIC) for 8 days, following Fickian diffusion and fitting well with Higuchi’s equation . These formulations exhibited dose-dependent inhibition of Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 8739, and Prophyromonas gingivalis ATCC 33277, and the release of NMP effectively inhibited Candida albicans ATCC 10231 . The 7.5% lincomycin HCl-loaded 40% borneol-based in situ gels hold promise as localized drug delivery systems for periodontitis treatment .

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 7-Epi Lincomycin Hydrochloride Salt . Use of personal protective equipment and chemical impermeable gloves is recommended .

Eigenschaften

IUPAC Name

(2R)-N-[2-hydroxy-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9?,10?,11-,12?,13?,14-,15?,16?,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUMFISTNHIPTI-NHEQCAAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H](C(C([C@H](O2)SC)O)O)O)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Epi Lincomycin Hydrochloride Salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Epi Lincomycin Hydrochloride Salt
Reactant of Route 2
7-Epi Lincomycin Hydrochloride Salt
Reactant of Route 3
7-Epi Lincomycin Hydrochloride Salt
Reactant of Route 4
7-Epi Lincomycin Hydrochloride Salt
Reactant of Route 5
7-Epi Lincomycin Hydrochloride Salt
Reactant of Route 6
7-Epi Lincomycin Hydrochloride Salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.